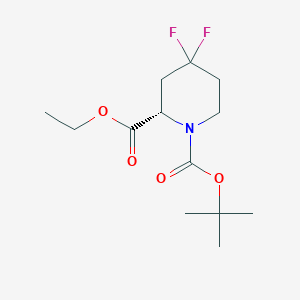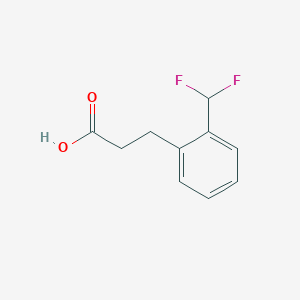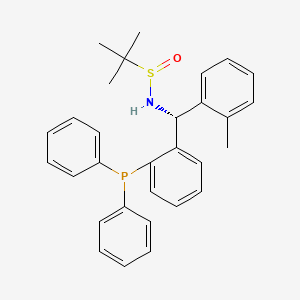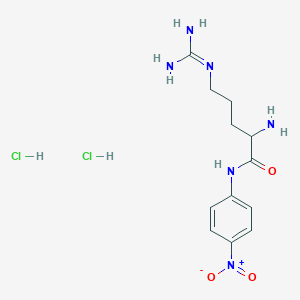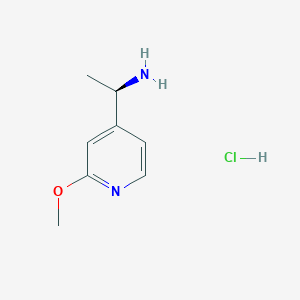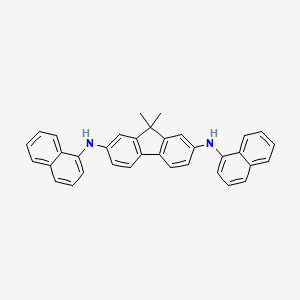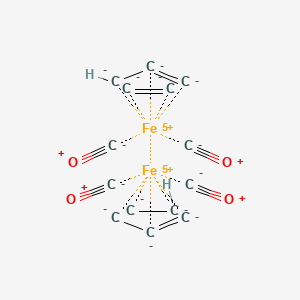
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron is a complex organometallic compound with the molecular formula C14H10Fe2O4. It is known for its unique structure, which includes two iron atoms coordinated with cyclopentadienyl and carbonyl ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron can be synthesized through the reaction of cyclopentadienyliron dicarbonyl dimer with carbon monoxide under specific conditions. The reaction typically involves the use of iron pentacarbonyl as a starting material, which reacts with cyclopentadiene in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxides.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: Ligands in the compound can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iron oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands .
Applications De Recherche Scientifique
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential use in bioinorganic chemistry and as a model for iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Mécanisme D'action
The mechanism of action of Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron involves its ability to coordinate with various substrates through its iron centers. The compound can facilitate electron transfer processes, making it an effective catalyst in many reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its carbonyl and cyclopentadienyl ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: A similar compound with two iron atoms coordinated with cyclopentadienyl and carbonyl ligands.
Iron pentacarbonyl: Another iron-carbonyl complex with different coordination geometry.
Ferrocene: An organometallic compound with two cyclopentadienyl rings coordinated to a central iron atom.
Uniqueness
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron is unique due to its specific coordination environment and the presence of both cyclopentadienyl and carbonyl ligands. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C14H2Fe2O4 |
|---|---|
Poids moléculaire |
345.85 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-1,3-diene;iron(5+) |
InChI |
InChI=1S/2C5H.4CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1H;;;;;;/q2*-5;;;;;2*+5 |
Clé InChI |
WMZQXBYBVFINBE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+5].[Fe+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
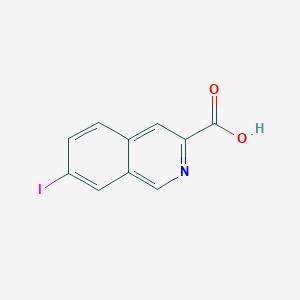

![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
